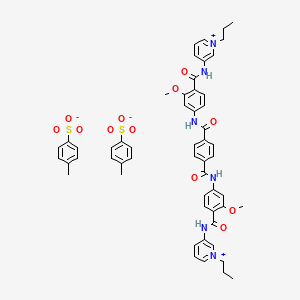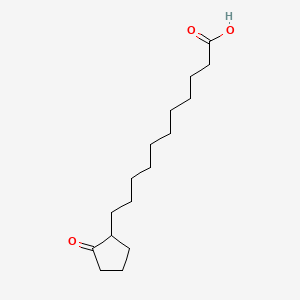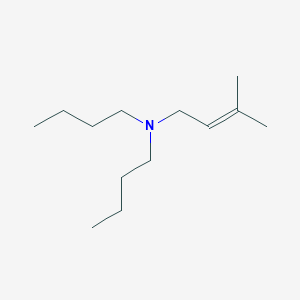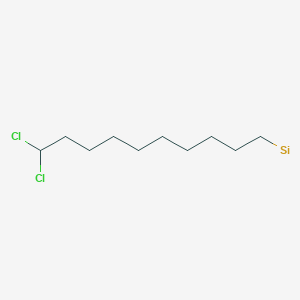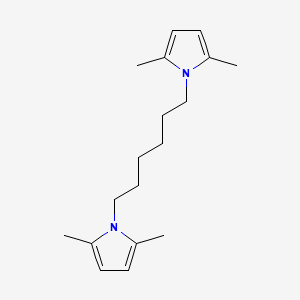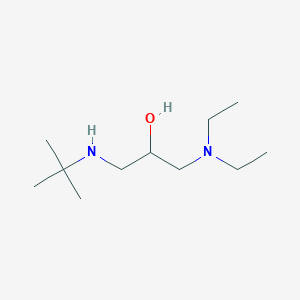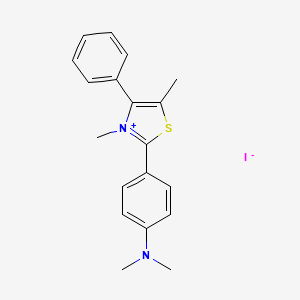
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide is an organic compound known for its significant applications in various scientific fields. This compound is particularly notable for its role in nonlinear optical materials and photonic technologies due to its unique structural properties.
Métodos De Preparación
The synthesis of 2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide typically involves a Knoevenagel condensation reaction. This reaction is carried out under reflux conditions, where the reactants are heated together in a solvent such as methanol. The resulting product is then harvested using a solution growth approach . Industrial production methods may involve optimizing the crystallization process and yield through solubility testing at various temperatures .
Análisis De Reacciones Químicas
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biosensors and other biological applications.
Mecanismo De Acción
The mechanism by which 2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide exerts its effects involves the delocalization of π electrons within its structure. This delocalization enhances the compound’s nonlinear optical properties, making it highly effective in photonic applications. The presence of coulombic interactions and hydrogen bonding further increases the material’s nonlinearity .
Comparación Con Compuestos Similares
2-(p-(Dimethylamino)phenyl)-3,5-dimethyl-4-phenyl-thiazolium iodide can be compared with other similar compounds such as:
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: This compound also exhibits significant nonlinear optical properties and is used in similar applications.
Poly [2-(dimethylamino) ethyl methacrylate]: This compound is used in the development of polymersomes for drug delivery systems.
The uniqueness of this compound lies in its specific structural properties that enhance its effectiveness in nonlinear optical applications.
Propiedades
Número CAS |
21176-85-2 |
|---|---|
Fórmula molecular |
C19H21IN2S |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
4-(3,5-dimethyl-4-phenyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2S.HI/c1-14-18(15-8-6-5-7-9-15)21(4)19(22-14)16-10-12-17(13-11-16)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UIERLFLDNGIVQS-UHFFFAOYSA-M |
SMILES canónico |
CC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


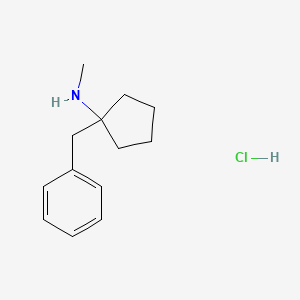


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

